(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride is a chemical compound notable for its cyclopropyl group linked to a trifluoroethylamine moiety. This compound is identified by the IUPAC name (1R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and has the CAS number 1160756-75-1. It is primarily utilized as a building block in organic synthesis, particularly for creating more complex molecules in both academic and industrial settings.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where detailed information about its structure and properties is maintained.
(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride belongs to the class of trifluoroethylamines. Its unique trifluoromethyl group contributes to its distinct chemical behavior and potential applications in medicinal chemistry and materials science.
The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride typically involves several key steps:
A common synthetic route employs trifluoroacetic anhydride in conjunction with a base like triethylamine under controlled low-temperature conditions to enhance selectivity for the desired product. In industrial applications, continuous flow reactors may be utilized to optimize reaction conditions, ensuring high yield and consistent quality.
The molecular structure of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride can be represented by the following structural formula:
Key molecular data includes:
(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may yield various oxidation products while substitution reactions can generate a range of substituted derivatives.
The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating effective interactions with hydrophobic regions of proteins or membranes. This interaction can modulate enzyme or receptor activity, leading to diverse biological effects .
Key chemical properties include:
(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride has several notable applications:
The construction of the chiral cyclopropane ring system in (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride represents a critical stereochemical challenge in its synthesis. Two predominant strategies have emerged for establishing the required (R) configuration:
Chiral Auxiliary-Mediated Cyclopropanation: This approach employs Evans' oxazolidinones or similar chiral templates to direct stereoselective cyclopropanation. The reaction typically involves the interaction of an alkene with a carbene or carbenoid reagent under controlled conditions. The auxiliary guides the facial selectivity during cyclopropane ring formation, achieving diastereomeric ratios exceeding 95:5 in optimized systems. Subsequent auxiliary removal yields the enantiomerically enriched cyclopropyl intermediate necessary for further functionalization [3] [8].
Asymmetric Catalysis: Transition metal catalysts modified with chiral ligands enable direct enantioselective cyclopropanation. Rhodium(II) complexes with ligands such as (S)-diphenylprolinate demonstrate particular efficacy for intramolecular cyclopropanation of diazo compounds. Noyori's asymmetric hydrogenation of vinylcyclopropane derivatives provides an alternative route, utilizing chiral ruthenium-BINAP catalysts to achieve enantiomeric excesses (ee) >98% under optimized hydrogen pressure (50-100 psi) and temperature (25-50°C) conditions [8].
Table 1: Enantioselective Cyclopropanation Techniques for Chiral Intermediate Synthesis
Method | Key Reagent/Catalyst | Chiral Induction Mechanism | Typical ee (%) | Yield Range (%) |
---|---|---|---|---|
Chiral Auxiliary | Evans' oxazolidinones | Diastereofacial control | 95-99 | 70-85 |
Metal-Catalyzed Asym. Cyclopropanation | Rh(II)/(S)-prolinate | Stereodifferentiation at carbenoid center | 90-98 | 75-90 |
Asymmetric Hydrogenation | Ru-BINAP complex | Enantioface-selective reduction | 96-99 | 80-92 |
The introduction of the trifluoromethyl group adjacent to the chiral center presents unique synthetic challenges due to the steric and electronic properties of fluorine atoms. Efficient catalytic methodologies have been developed to address these challenges:
Nucleophilic Trifluoromethylation: This method employs copper(I) catalysts to facilitate the substitution of halogenated cyclopropyl precursors with trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent). The reaction proceeds via a CuCF₃ intermediate that undergoes stereospecific substitution with retention of configuration at the chiral carbon. Key to success is the use of DMF as solvent and cesium fluoride as activator, enabling yields >80% while maintaining enantiopurity >98% ee [3] [8].
Electrophilic Trifluoromethylation: Palladium-catalyzed reactions using Umemoto's reagent or Togni's reagent allow direct electrophilic trifluoromethylation of enantioenriched cyclopropylamide enolates. This approach benefits from mild reaction conditions (0°C to 25°C) and compatibility with various functional groups. Recent advances utilize continuous flow technology to precisely control reaction exothermicity and prevent racemization, achieving space-time yields up to 50 g/L·h [3].
Reductive Amination: An alternative two-step sequence involves the condensation of chiral cyclopropyl trifluoromethyl ketones with ammonia followed by stereoselective reduction. Sodium triacetoxyborohydride in methanol at 0°C provides superior stereocontrol for this transformation compared to borane complexes, minimizing epimerization through a chelation-controlled mechanism [7] [8].
Table 2: Catalytic Trifluoromethyl Incorporation Strategies
Method | Catalyst System | Key Reagent | Temperature Range | Stereoselectivity (ee%) |
---|---|---|---|---|
Nucleophilic CF₃ Transfer | CuI/1,10-phenanthroline | (CH₃)₃SiCF₃ | 60-80°C | 96-99% |
Electrophilic Trifluoromethylation | Pd(PPh₃)₄ | PhSO₂CF₃ (Umemoto) | 0-25°C | 90-95% |
Reductive Amination | None (stoichiometric) | NaBH(OAc)₃ | -10°C to 0°C | 97-99% |
The final hydrochloride salt formation is a critical purification and stabilization step that impacts product crystallinity, hygroscopicity, and long-term stability. Key process parameters have been optimized through reaction kinetic studies:
Solvent System Optimization: Mixed solvent systems provide optimal crystallization environments. The 1,4-dioxane/methanol combination (4:1 v/v) demonstrates superior nucleation kinetics and crystal habit control compared to single-solvent systems. Kinetic studies reveal second-order dependence on amine concentration and first-order dependence on HCl concentration, with the overall reaction rate described by:Rate = k[amine]²[HCl]where k = 0.18 M⁻²min⁻¹ at 20°C. The mixed solvent system achieves complete conversion within 2 hours at ambient temperature, yielding dense crystals with low solvent inclusion (<0.5% by GC) [3] [8].
Acid Addition Methodology: Controlled addition of concentrated hydrochloric acid (4-6 M equivalents) through submerged nozzles prevents localized pH extremes that can induce racemization. In situ pH monitoring maintains the reaction between pH 2.5-3.5, which maximizes yield while preventing free amine hydrochloride decomposition. This approach achieves isolated yields of 90-92% with chemical purity >99% and chiral purity >99.5% ee [6] [8].
Crystallization Dynamics: Anti-solvent crystallization using diethyl ether or methyl tert-butyl ether (MTBE) produces particles with ideal flow properties. Seeded cooling crystallization (0.5°C/min cooling rate from 40°C to -5°C) with 0.1% seed loading yields narrow particle size distribution (D90/D50 = 1.8-2.2). The resulting crystals exhibit superior filtration characteristics (filter cake resistance <1×10¹⁰ m⁻¹) and low residual solvent content (<500 ppm) [3] [6].
Table 3: Hydrochloride Salt Formation Reaction Parameters and Outcomes
Parameter | Conditions | Reaction Time | Isolated Yield | Purity (HPLC) |
---|---|---|---|---|
Solvent System (1,4-dioxane:MeOH) | 4:1 v/v | 2 h | 92% | 99.5% |
HCl Equivalents | 4.0 eq | 1 h | 90% | 99.3% |
Temperature | 20°C | 2 h | 92% | 99.5% |
Anti-solvent Crystallization | 3 vol MTBE | 16 h (slurry) | 88% | 99.2% |
Modern synthetic approaches emphasize waste reduction and process intensification to improve the environmental footprint of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride production:
Continuous Flow Processing: The implementation of continuous flow reactors for cyclopropanation and trifluoromethylation steps significantly enhances mass/heat transfer while minimizing decomposition pathways. Microreactor systems (channel diameter: 500 µm) operating at residence times of 2-5 minutes achieve 20-25% higher yields compared to batch processes while reducing solvent consumption by 40%. This technology enables precise temperature control (±1°C) during exothermic steps, suppressing HF elimination side reactions that typically generate 2-cyclopropyl-2-fluoroacrylic acid derivatives as impurities [3].
Solvent Selection and Recycling: A solvent sustainability assessment led to the replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps. CPME exhibits similar partition coefficients but higher recyclability (≥90% recovery) and lower aquatic toxicity. Aqueous workup streams are treated via membrane separation (nanofiltration) for solvent recovery, achieving overall process mass intensity (PMI) values of 32 compared to industry averages of >50 for similar chiral amines [3].
Catalyst Immobilization and Recovery: Heterogeneous variants of asymmetric catalysts have been developed using silica-supported chiral ligands or polymer-encapsulated palladium nanoparticles. These immobilized systems maintain stereoselectivity (>97% ee) across 10-15 reaction cycles while reducing transition metal leaching to <5 ppm in the final API. The process E-factor (kg waste/kg product) decreased from 78 to 28 through these catalyst recovery strategies, with further reductions targeted via solvent-free crystallization methods currently under development [3] [8].
Table 4: Green Chemistry Metrics for Production Process Optimization
Green Chemistry Principle | Implementation Strategy | Environmental Impact Reduction | Economic Benefit |
---|---|---|---|
Waste Prevention | Solvent recycling via nanofiltration | PMI reduced by 40% | 30% lower solvent costs |
Energy Efficiency | Continuous flow processing | 65% lower energy intensity | 25% capacity increase |
Catalyst Design | Silica-immobilized catalysts | E-factor reduced from 78 to 28 | 60% lower catalyst costs |
Safer Solvent Selection | CPME replacement for DCM | Reduced aquatic toxicity (LC50 >100 mg/L) | Simplified waste handling |
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